(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

説明

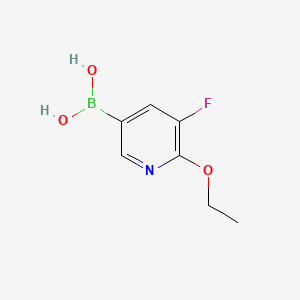

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C7H9BFNO3. It is a derivative of pyridine, substituted with an ethoxy group at the 6-position, a fluorine atom at the 5-position, and a boronic acid group at the 3-position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid typically involves the reaction of 6-ethoxy-5-fluoropyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or boronate ester. The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in a controlled environment to ensure consistent quality and to minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can participate in reduction reactions, although these are less common.

Substitution: The fluorine atom and the ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boronic acid group.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom or the ethoxy group.

Major Products Formed

Oxidation: Boronic esters or borates.

Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid serves as a crucial building block in organic synthesis. It is particularly useful in:

- Suzuki-Miyaura Coupling Reactions : This compound can participate in cross-coupling reactions to form carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.

Medicinal Chemistry

The compound has potential applications in drug discovery and development. Its ability to form reversible covalent complexes with proteins makes it a candidate for:

- Targeting Enzymes and Receptors : The boronic acid functionality allows it to interact with hydroxyl-containing biomolecules, potentially leading to the development of new therapeutic agents. For example, it may be used to synthesize inhibitors for various enzymes involved in disease pathways .

Material Science

In material science, this compound is utilized for:

- Creating Advanced Materials : The compound can be employed in the formation of self-assembled structures with unique electronic properties, which are valuable for applications in organic electronics and sensor technology.

Case Study 1: Synthesis of Kinase Inhibitors

Research has demonstrated that derivatives of this compound can be synthesized to create potent kinase inhibitors. These inhibitors have shown promise in preclinical studies targeting specific cancer types. For instance, compounds derived from this boronic acid have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines .

Case Study 2: Development of Biologically Active Molecules

A study focused on synthesizing biologically active molecules using this compound as a precursor. The resulting compounds exhibited significant activity against specific biological targets, suggesting their potential as drug candidates .

Data Table: Summary of Applications

| Application Area | Description | Example Use Cases |

|---|---|---|

| Organic Synthesis | Building block for Suzuki-Miyaura coupling reactions | Synthesis of complex organic molecules |

| Medicinal Chemistry | Development of enzyme inhibitors | Kinase inhibitors for cancer treatment |

| Material Science | Creation of self-assembled structures | Organic electronics and sensor development |

作用機序

The mechanism of action of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property makes it useful in the design of enzyme inhibitors and other biologically active compounds .

類似化合物との比較

Similar Compounds

6-Fluoro-3-pyridinylboronic acid: Similar structure but lacks the ethoxy group.

5-Fluoropyridine-3-boronic acid: Similar structure but lacks the ethoxy group and has a different substitution pattern.

Uniqueness

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is unique due to the presence of both the ethoxy and fluorine substituents, which can influence its reactivity and interactions with other molecules. This combination of functional groups can enhance its utility in various synthetic and medicinal applications .

生物活性

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid, with the CAS number 1309982-57-7, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with an ethoxy and fluorine group, which may influence its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

The molecular formula of this compound is CHBNO, and it is characterized by the presence of a boron atom bonded to a hydroxyl group, typical of boronic acids. The ethoxy group enhances the lipophilicity of the compound, potentially improving its permeability across biological membranes.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. Boronic acids are known to inhibit certain enzymes by forming reversible covalent bonds with their active sites. This property is particularly relevant in the context of developing inhibitors for proteases and other therapeutic targets.

Antimicrobial Activity

Research indicates that boronic acids, including derivatives like this compound, exhibit significant antimicrobial properties. A study highlighted the potential of boronic acids to inhibit bacterial growth by targeting essential enzymes such as β-lactamases, which are responsible for antibiotic resistance in bacteria .

Table 1: Antimicrobial Activity of Boronic Acid Derivatives

| Compound Name | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antibacterial | Gram-positive and Gram-negative | |

| Tavaborole | Antifungal | Fungi | |

| 5-Chlorobenzoxaborole | Antifungal | Fungi |

Inhibition of Enzymes

Studies have shown that compounds similar to this compound can act as inhibitors for various enzymes involved in metabolic processes. For instance, they can inhibit leucyl-tRNA synthetase, leading to disrupted protein synthesis in microorganisms . This mechanism is crucial for developing new antibiotics targeting resistant bacterial strains.

Case Studies

- Inhibition Studies on Bacterial Growth : A comparative study evaluated the effects of several boronic acids on bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria .

- Fluorinated Compounds in Drug Development : Research has focused on fluorinated pyridine derivatives, including this compound, highlighting their enhanced binding affinity to biological targets due to the electronegative fluorine atom. This property is advantageous in drug design for increasing efficacy and selectivity.

特性

IUPAC Name |

(6-ethoxy-5-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQWQXHLVIJJQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672092 | |

| Record name | (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-57-7 | |

| Record name | (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。